1-(4-Cyclopropylphenyl)ethanone

Descripción

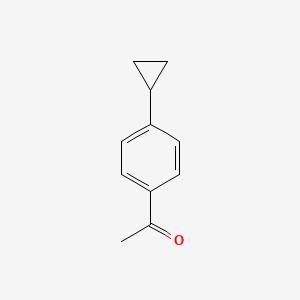

1-(4-Cyclopropylphenyl)ethanone (CAS 6921-45-5) is an aromatic ketone with the molecular formula C₁₁H₁₂O. Its structure comprises a cyclopropyl substituent at the para-position of a benzene ring, attached to an acetyl group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and materials science research . The cyclopropyl group introduces steric strain and unique electronic effects due to its non-planar, three-membered ring structure, influencing reactivity and stability.

Propiedades

IUPAC Name |

1-(4-cyclopropylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHHCKFQUJBPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294835 | |

| Record name | 1-(4-cyclopropylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-45-5 | |

| Record name | 1-(4-Cyclopropylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 98349 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6921-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-cyclopropylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-cyclopropylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Cyclopropylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-cyclopropylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Cyclopropylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with chlorine or bromine in the presence of a Lewis acid.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

1-(4-Cyclopropylphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mecanismo De Acción

The mechanism of action of 1-(4-Cyclopropylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the ketone functionality play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations: Cycloalkyl vs. Halogenated Groups

1-(4-Cyclohexylphenyl)ethanone (CAS 18594-05-3)

- Molecular Formula : C₁₄H₁₈O

- Key Differences: Replaces the cyclopropyl group with a bulkier, non-strained cyclohexyl substituent. Applications include liquid crystal precursors and polymer additives .

1-(2-Chlorophenyl)ethanone (CAS 2142-68-9)

- Molecular Formula : C₈H₇ClO

- Key Differences : Features a chlorine atom at the ortho-position instead of a cyclopropyl group. The electron-withdrawing chlorine increases the ketone’s electrophilicity, making it more reactive in nucleophilic acyl substitutions. This compound is widely used in agrochemical synthesis .

Functional Group Position and Electronic Effects

Cyclopropyl(phenyl)methanone

- Key Differences : The cyclopropyl group is directly bonded to the ketone carbon rather than the benzene ring. This structural isomer exhibits distinct electronic properties, with reduced conjugation between the aromatic ring and the carbonyl group. Such differences impact its UV absorption and catalytic hydrogenation behavior .

1-(4-(4-Ethylphenoxy)phenyl)ethanone (CAS 1041599-72-7)

- Molecular Formula : C₁₆H₁₆O₂

- Key Differences: Incorporates an ethoxy-phenoxy substituent, introducing steric hindrance and altering solubility. The ether linkage enhances polarity, making it suitable for solvent-mediated reactions in drug discovery .

Steric and Conformational Analysis

1-[2-(4-Chlorophenyl)cyclopropyl]ethanone

- Molecular Formula : C₁₁H₁₁ClO

- Key Differences: The cyclopropane ring is fused to the benzene ring, creating a rigid, planar system. Such rigidity contrasts with the para-substituted cyclopropylphenyl variant, which allows greater conformational flexibility .

1-(4-Methylphenyl)-1-cyclopropylethanol (CAS 33446-27-4)

Comparative Data Table

Actividad Biológica

1-(4-Cyclopropylphenyl)ethanone, also known as cyclopropyl ketone, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a cyclopropyl group attached to a para-substituted phenyl ring enhances its steric and electronic properties, which may influence its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

- Molecular Formula : C11H12O

- Molecular Weight : 164.21 g/mol

- Structural Characteristics : The compound features a cyclopropyl ring connected to a phenyl group via an ethanone linkage, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacological agent. Research suggests that compounds with similar structures exhibit significant activity in enzyme inhibition and protein-ligand interactions.

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets. The cyclopropyl group can enhance binding affinity and specificity towards certain biological pathways. This compound may act by:

- Inhibiting specific enzymes involved in metabolic pathways.

- Modulating receptor activity, potentially influencing signal transduction processes.

Research Findings

Several studies have investigated the biological effects of this compound:

-

Enzyme Inhibition Studies :

- Compounds similar to this compound have shown promising results in inhibiting enzymes such as cyclooxygenase (COX), which is involved in inflammatory responses. In vitro assays indicated that structural modifications could enhance inhibitory potency.

-

Anticancer Activity :

- Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival has been highlighted.

-

Neuroprotective Effects :

- Some research indicates that the compound might possess neuroprotective properties, potentially through the modulation of oxidative stress pathways. This effect could be beneficial in neurodegenerative diseases where oxidative damage is prevalent.

Comparative Analysis with Related Compounds

To understand the biological implications of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(4-Methylphenyl)ethanone | C11H12O | Moderate COX inhibition |

| 2-Bromo-1-(4-cyclopropylphenyl)ethanone | C11H12BrO | Enhanced anticancer activity |

| 2-Chloro-1-(4-cyclopropylphenyl)ethanone | C11H12ClO | Significant enzyme inhibition |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of various ketones, including this compound. The compound was tested against multiple cancer cell lines, showing IC50 values that suggest significant cytotoxicity, particularly in breast cancer models.

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of cyclopropyl-containing compounds revealed that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This study indicates potential therapeutic applications for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.